

In-Depth Technical Guide: 1,3-Propylene-d6 Thiourea

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Compound of Interest

Compound Name: 1,3-Propylene-d6 thiourea

Cat. No.: B15139014

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Propylene-d6 thiourea** (CAS: 1219802-05-7), a deuterated analog of 1,3-Propylene thiourea. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, potential biological activities, and relevant experimental protocols. The inclusion of deuterated compounds in research, particularly in metabolic and pharmacokinetic studies, offers significant advantages in tracking and identifying metabolites.

Core Compound Data

1,3-Propylene-d6 thiourea is a stable isotope-labeled version of 1,3-Propylene thiourea, where six hydrogen atoms on the propylene backbone have been replaced with deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based research and as an internal standard in quantitative analyses.

Property	Value (1,3-Propylene-d6 thiourea)	Value (1,3-Propylene thiourea)
CAS Number	1219802-05-7[1][2][3]	2055-46-1[4][5][6]
Molecular Formula	C ₄ D ₆ H ₂ N ₂ S[2]	C ₄ H ₈ N ₂ S[4][5]
Molecular Weight	122.22 g/mol [2]	116.18 g/mol [5]
Synonyms	Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6, Cyclic propylene-d6 thiourea[2]	Propylenethiourea, Tetrahydropyrimidine-2-thione, N,N'-Trimethylenethiourea[4][7]
Appearance	White to Off-White Solid	White Crystalline Solid
Melting Point	Not available	210-212 °C[5]

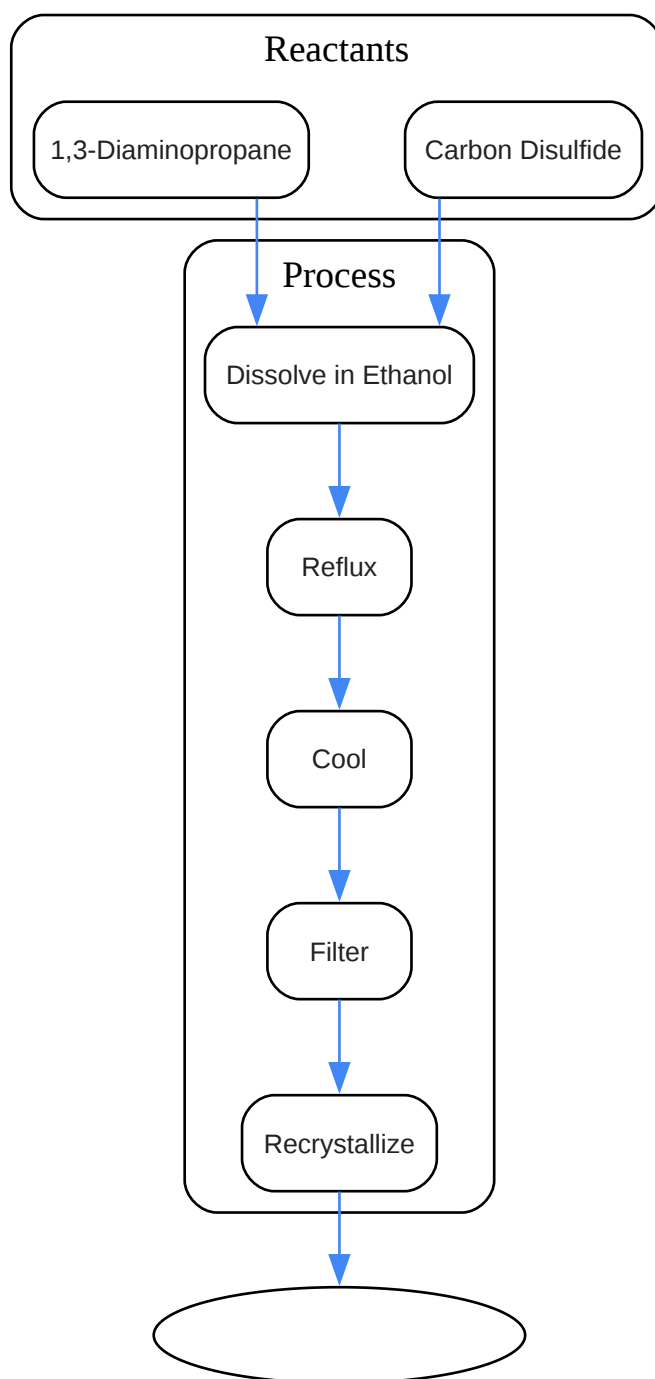
Synthesis and Characterization

The synthesis of the unlabeled 1,3-Propylene thiourea is well-established and typically involves the cyclocondensation of 1,3-diaminopropane with carbon disulfide.[7] The synthesis of the deuterated analog follows a similar principle, utilizing deuterated 1,3-diaminopropane as a starting material.

General Synthesis of 1,3-Propylene Thiourea

A common method for the synthesis of 1,3-Propylene thiourea involves the reaction of 1,3-diaminopropane with carbon disulfide in a suitable solvent, such as ethanol. The reaction mixture is typically refluxed to drive the cyclization and formation of the thiourea ring.[5][7]

Experimental Workflow for Synthesis



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Synthesis workflow for 1,3-Propylene thiourea.

Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy,

and mass spectrometry to confirm the structure and purity. For the deuterated analog, NMR and mass spectrometry are crucial to verify the extent and location of deuterium incorporation.

Potential Biological Activities and Signaling Pathways

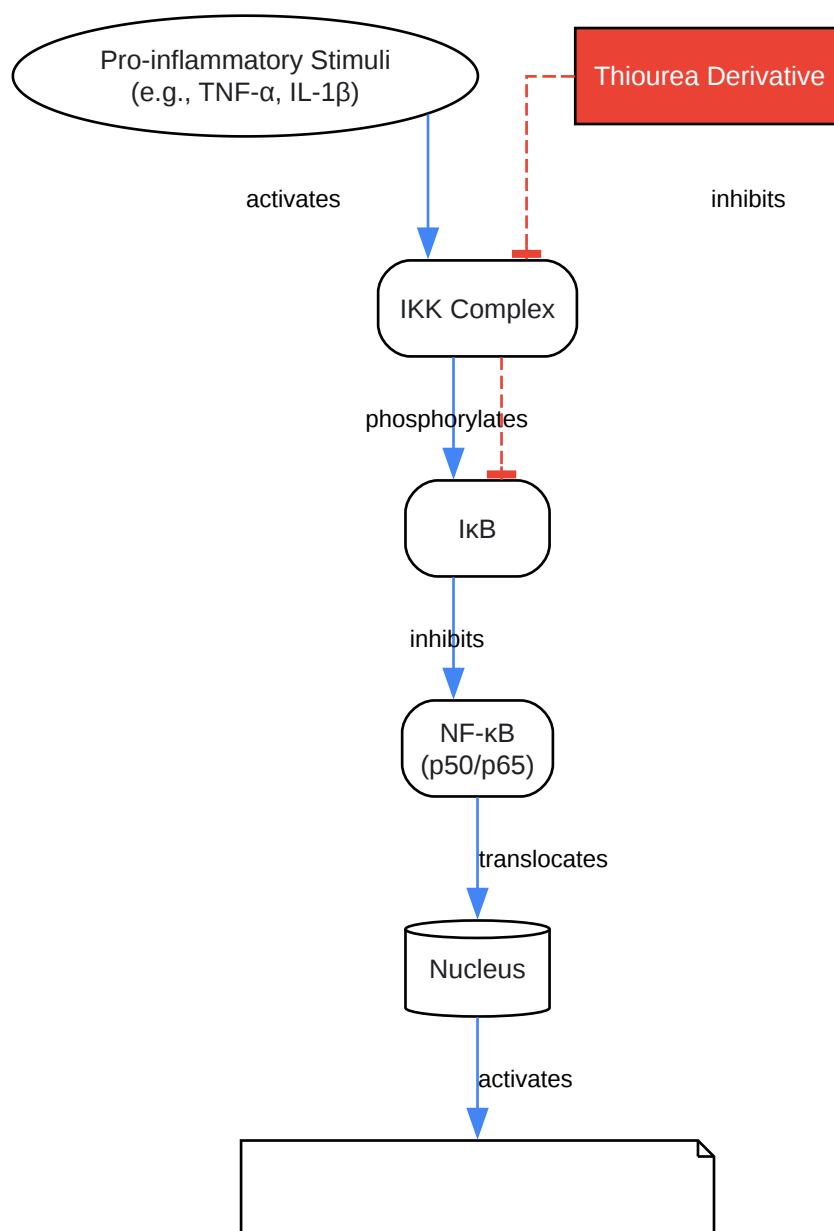
Thiourea derivatives are a well-studied class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.^[8] While specific biological data for **1,3-Propylene-d6 thiourea** is not readily available, the activities of its non-deuterated counterpart and other thiourea derivatives suggest potential areas of investigation.

Anticancer Activity and Associated Signaling Pathways

Thiourea derivatives have been shown to exert cytotoxic effects on various cancer cell lines.^[9]^[10]^[11] Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most prominent pathways are the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of the immune and inflammatory responses, and its dysregulation is implicated in various cancers.^[12] Some thiourea derivatives have been found to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.^[12]

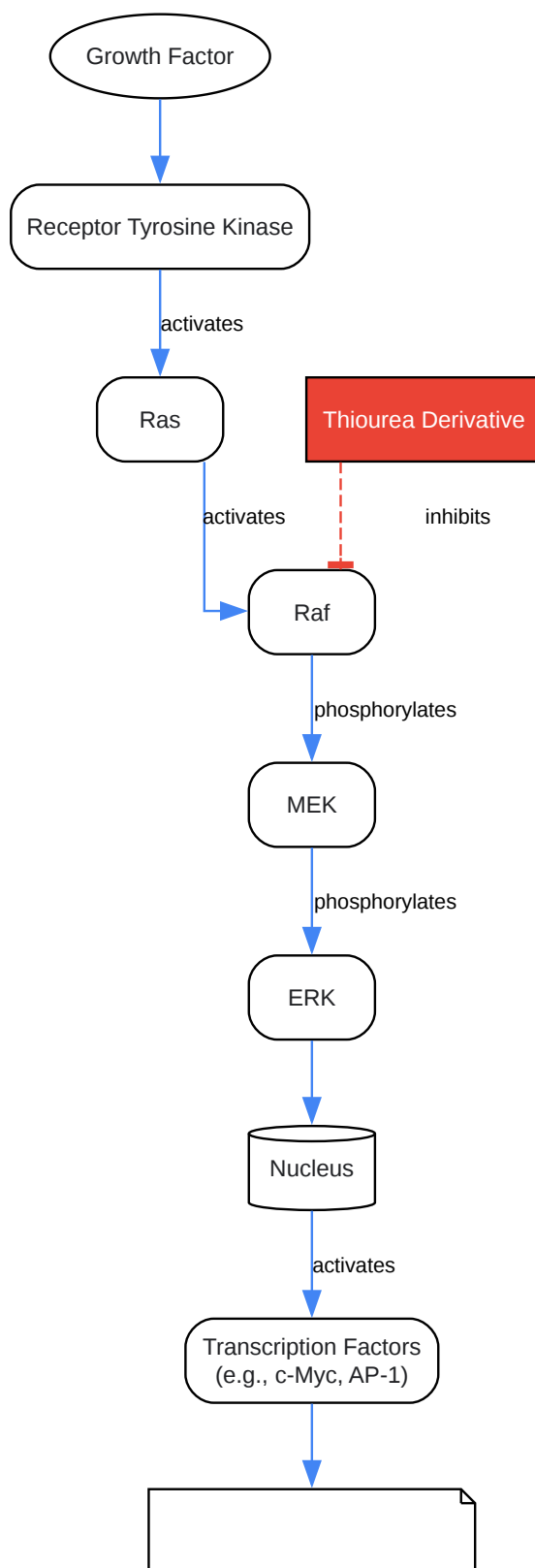


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Inhibition of the NF-κB signaling pathway by thiourea derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell growth, differentiation, and stress responses. Aberrant activation of the MAPK pathway is a common feature in many cancers. Thiourea derivatives can modulate this pathway at various points, leading to the inhibition of cancer cell proliferation.



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Modulation of the MAPK signaling pathway by thiourea derivatives.

Experimental Protocols

The following are representative protocols for assessing the potential biological activities of **1,3-Propylene-d6 thiourea**, based on methodologies commonly used for other thiourea derivatives.

Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- **1,3-Propylene-d6 thiourea**
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare a stock solution of **1,3-Propylene-d6 thiourea** in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 μ M).[9] Remove the old medium from the cells and add 100 μ L of the

medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity Assessment using Broth Microdilution Method

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus* ATCC 29213, *Escherichia coli* ATCC 25922) [\[13\]](#)
- Mueller-Hinton Broth (MHB)
- **1,3-Propylene-d6 thiourea**
- DMSO
- Sterile 96-well plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity

- Spectrophotometer

Procedure:

- **Compound Preparation:** Prepare a stock solution of **1,3-Propylene-d6 thiourea** in DMSO. Make serial two-fold dilutions in MHB in a 96-well plate to obtain a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2 µg/mL).^[13]
- **Inoculum Preparation:** Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5×10^5 CFU/mL in the wells.
- **Inoculation:** Add the standardized bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

1,3-Propylene-d6 thiourea is a valuable research tool for scientists in drug discovery and development. Its deuterated nature makes it particularly useful for metabolic and pharmacokinetic studies. Based on the known biological activities of thiourea derivatives, this compound holds potential for investigation as an anticancer, anti-inflammatory, or antibacterial agent. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds. As with any research chemical, appropriate safety precautions should be taken during handling and experimentation.

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References

- 1. 1219802-05-7(1,3-PROPYLENE-D6 THIOUREA) | Kuujia.com [kuujia.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 1,3-PROPYLENE-D6 THIOUREA | 1219802-05-7 [amp.chemicalbook.com]
- 4. Basic Chemical Data [dtp.cancer.gov]
- 5. 3,4,5,6-TETRAHYDRO-2-PYRIMIDINETHIOL | 2055-46-1 [chemicalbook.com]
- 6. Tetrahydropyrimidine-2-thione | 2055-46-1, Tetrahydropyrimidine-2-thione Formula - ECHEMI [echemi.com]
- 7. 3,4,5,6-Tetrahydro-2-pyrimidinethiol | 2055-46-1 | Benchchem [benchchem.com]
- 8. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD⁺/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
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